molecular formula C13H14N2 B3151775 2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile CAS No. 72223-09-7

2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile

Cat. No.: B3151775
CAS No.: 72223-09-7
M. Wt: 198.26 g/mol
InChI Key: SYIYQCZOGHHGOE-OUKQBFOZSA-N
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Description

2-Phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile is a chemical compound with the molecular formula C13H14N2 It is known for its unique structure, which includes a phenyl group, a piperidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile typically involves the reaction of piperidine with benzyl cyanide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various chemical reactions. The phenyl and piperidine groups contribute to the compound’s overall reactivity and stability. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

    2-Phenyl-2-piperidin-2-ylideneacetonitrile: Similar structure but may differ in the position of the double bond.

    2-Phenyl-2-(piperidin-2-yl)acetonitrile: Lacks the double bond in the piperidine ring.

Uniqueness: 2-Phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(2Z)-2-phenyl-2-piperidin-2-ylideneacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-3,6-7,15H,4-5,8-9H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIYQCZOGHHGOE-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=C(C#N)C2=CC=CC=C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN/C(=C(\C#N)/C2=CC=CC=C2)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile
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2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile

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